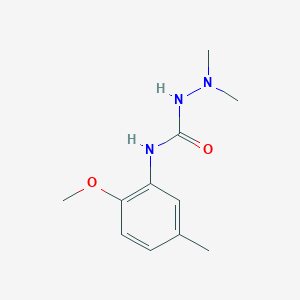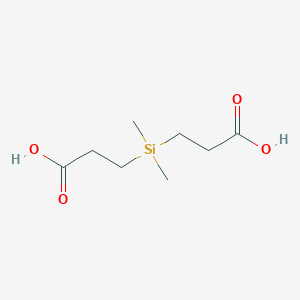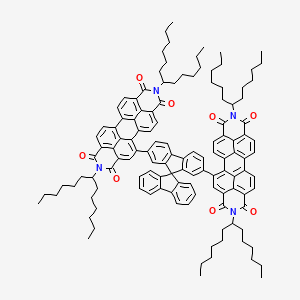
SF-Pdi
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SF-Pdi involves the attachment of spirofluorene to perylene diimide. This process typically includes the use of spirofluorene as a π-bridge to connect two perylene diimide units. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and employing advanced purification techniques such as column chromatography and recrystallization. The goal is to produce this compound in large quantities while maintaining its structural integrity and photophysical properties .
Analyse Des Réactions Chimiques
Types of Reactions
SF-Pdi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of perylene diimide derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized this compound compounds .
Applications De Recherche Scientifique
SF-Pdi has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: this compound derivatives are being explored for their potential use in photodynamic therapy and drug delivery systems.
Industry: This compound is used in the development of organic solar cells, light-emitting diodes, and other optoelectronic devices
Mécanisme D'action
The mechanism of action of SF-Pdi involves its ability to absorb light and undergo photoinduced electron transfer processes. This makes it an effective material for use in organic solar cells, where it acts as an electron acceptor. The molecular targets and pathways involved include the interaction of this compound with donor materials, leading to the generation of charge carriers and the conversion of light into electrical energy .
Comparaison Avec Des Composés Similaires
SF-Pdi is often compared with other non-fullerene acceptors used in organic solar cells, such as Y6 and ITIC. While these compounds share similar applications, this compound stands out due to its unique spirofluorene bridge, which enhances its photophysical properties and stability. Other similar compounds include perylene diimide dimers and fullerene derivatives .
Propriétés
Formule moléculaire |
C125H136N4O8 |
|---|---|
Poids moléculaire |
1822.4 g/mol |
Nom IUPAC |
11-[7'-[6,8,17,19-tetraoxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-9,9'-spirobi[fluorene]-2'-yl]-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C125H136N4O8/c1-9-17-25-33-45-79(46-34-26-18-10-2)126-117(130)93-67-61-87-89-63-69-97-113-101(123(136)128(121(97)134)81(49-37-29-21-13-5)50-38-30-22-14-6)75-99(109(115(89)113)91-65-71-95(119(126)132)111(93)107(87)91)77-57-59-85-86-60-58-78(74-106(86)125(105(85)73-77)103-55-43-41-53-83(103)84-54-42-44-56-104(84)125)100-76-102-114-98(122(135)129(124(102)137)82(51-39-31-23-15-7)52-40-32-24-16-8)70-64-90-88-62-68-94-112-96(72-66-92(108(88)112)110(100)116(90)114)120(133)127(118(94)131)80(47-35-27-19-11-3)48-36-28-20-12-4/h41-44,53-76,79-82H,9-40,45-52H2,1-8H3 |
Clé InChI |
FYQVTINZMWVMSE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C2=C(C93C4=CC=CC=C4C4=CC=CC=C34)C=C(C=C2)C2=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C3=C(C=C4)C(=O)N(C(=O)C3=C2)C(CCCCCC)CCCCCC)C(=O)N(C5=O)C(CCCCCC)CCCCCC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



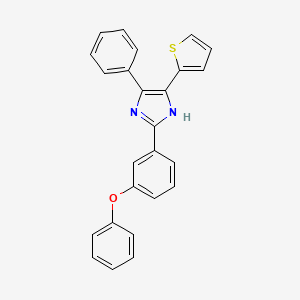


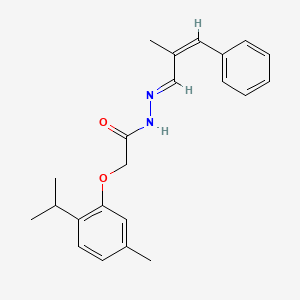
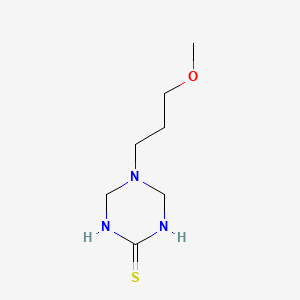

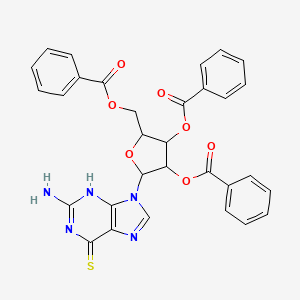
![[(2-Methylcyclohexen-1-yl)methylideneamino]urea](/img/structure/B11943385.png)
![Disulfide, bis[2-butoxy-5-(1,1,3,3-tetramethylbutyl)phenyl]](/img/structure/B11943397.png)
